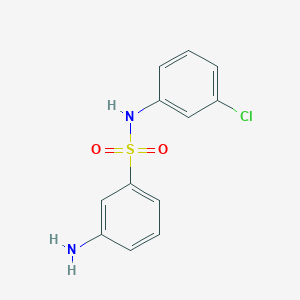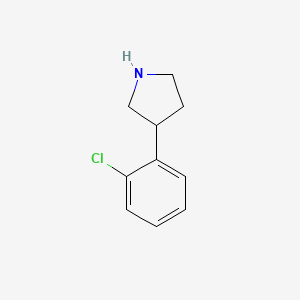
2-Chloro-2,2-difluoroethanol
説明
Synthesis Analysis
The synthesis of 2,2-difluoroethanol, a related compound, has been described in patents. One method involves using methyl difluoroacetate or ethyl difluoroacetate as a raw material, and lithium aluminum hydride as a reducing agent . The reaction conditions include neutralizing an organic solution to a temperature of subzero 20°C-0°C .Molecular Structure Analysis
The molecular formula of 2-Chloro-2,2-difluoroethanol is C2H3ClF2O . Its average mass is 116.494 Da and its monoisotopic mass is 115.984047 Da .Chemical Reactions Analysis
The chemical reactions involving 2,2-difluoroethanol have been studied. For example, the reaction of 2-bromopropane with sodium ethoxide in ethanol can lead to elimination to give propene, which competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-2,2-difluoroethanol include a molecular formula of C2H3ClF2O and an average mass of 116.494 Da . It is used for R&D purposes and is not intended for medicinal, household, or other uses .Safety and Hazards
将来の方向性
The future directions of 2-Chloro-2,2-difluoroethanol could involve its use in the synthesis of other compounds. For instance, a patent describes a process for preparing 2,2-difluoroethanol from 2,2-difluoro-1-chloroethane . This suggests potential future applications in large-scale industrial production .
作用機序
Target of Action
It’s classified as aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) . This suggests that it may interact with the respiratory tract and cause irritation.
Mode of Action
Given its classification as a respiratory tract irritant, it may interact with the cells of the respiratory tract, leading to inflammation and irritation .
Biochemical Pathways
It’s mentioned as a biochemical for proteomics research , suggesting it may be involved in protein-related pathways.
Pharmacokinetics
Its physical state is listed as a liquid , which could influence its absorption and distribution in the body.
Result of Action
It’s classified as a respiratory tract irritant , indicating that exposure could lead to inflammation and irritation at the cellular level in the respiratory tract.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-2,2-difluoroethanol. For instance, it’s recommended to prevent the chemical from entering drains and the environment . This suggests that environmental contamination could potentially affect its stability and efficacy.
特性
IUPAC Name |
2-chloro-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2O/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLNKPYNZTHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397556 | |
| Record name | 2-chloro-2,2-difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-difluoroethanol | |
CAS RN |
464-00-6 | |
| Record name | 2-chloro-2,2-difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2,2-difluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-chloro-2,2-difluoroethanol formed in the body and what happens to it?
A1: 2-Chloro-2,2-difluoroethanol is formed as a metabolite of HCFC-132b, a potential substitute for ozone-depleting chlorofluorocarbons []. Following HCFC-132b administration to rats, 2-chloro-2,2-difluoroethanol was primarily found conjugated with glucuronic acid and excreted in the urine. This conjugation process suggests the body attempts to detoxify and eliminate this metabolite. Unconjugated 2-chloro-2,2-difluoroethanol was not detected in the urine [].
Q2: What is the significance of 2-chloro-2,2-difluoroethanol being found as a glucuronide conjugate in urine?
A2: The conjugation of 2-chloro-2,2-difluoroethanol with glucuronic acid indicates a detoxification process occurring in the liver. This conjugation makes the molecule more water-soluble, facilitating its excretion in the urine and preventing potential accumulation in the body [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
